

physical and chemical properties of Sucrose 4,6-methyl orthoester

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Compound of Interest

Compound Name: Sucrose 4,6-methyl orthoester

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An In-depth Technical Guide to Sucrose 4,6-Methyl Orthoester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose 4,6-methyl orthoester, systematically named β -D-fructofuranosyl 4,6-O-(1-methoxyethylidene)- α -D-glucopyranoside, is a cyclic acetal derivative of sucrose. This compound serves as a key intermediate in the regioselective modification of sucrose, particularly in the synthesis of valuable derivatives such as sucrose-6-acetate, a precursor to the artificial sweetener sucralose. The formation of the 4,6-orthoester protects the hydroxyl groups at the 4 and 6 positions of the glucopyranosyl unit, allowing for selective reactions at other positions of the sucrose molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **Sucrose 4,6-methyl orthoester**, tailored for professionals in chemical research and drug development.

Physical and Chemical Properties

Sucrose 4,6-methyl orthoester is typically isolated as a clear, colorless syrup. Due to its nature as a synthetic intermediate, extensive characterization of its physical properties in peer-reviewed literature is limited. However, predicted values and data from related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of **Sucrose 4,6-Methyl Orthoester**

Property	Value	Source/Comment
Chemical Formula	C ₁₅ H ₂₆ O ₁₂	
Molecular Weight	398.36 g/mol	
CAS Number	116015-72-6	
Appearance	Clear, colorless syrup	[1]
Boiling Point	671.9 ± 55.0 °C	Predicted
Density	1.61 ± 0.1 g/cm ³	Predicted
pKa	12.63 ± 0.70	Predicted
Solubility	Soluble in methanol, dimethylformamide (DMF)	[1]

Synthesis of Sucrose 4,6-Methyl Orthoester

The primary synthetic routes to **Sucrose 4,6-methyl orthoester** involve the acid-catalyzed reaction of sucrose with either a trialkyl orthoester or a ketene acetal. These methods are efficient and highly selective for the 4- and 6-hydroxyl groups of the glucose unit due to the formation of a thermodynamically stable six-membered ring.

Experimental Protocol 1: From Trimethyl Orthoacetate

This method is widely cited and provides a high yield of the desired product.[1]

Reaction:



Materials:

- Sucrose (dried)
- Trimethyl orthoacetate

- Anhydrous Dimethylformamide (DMF)
- p-Toluenesulfonic acid (catalyst)
- Basic ion-exchange resin (e.g., Amberlite IRA93(OH⁻)) for neutralization

Procedure:

- Dissolve dried sucrose in anhydrous DMF under an inert atmosphere.
- Add trimethyl orthoacetate to the solution.
- Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
- Stir the mixture at ambient temperature for approximately 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
- Upon completion, neutralize the reaction mixture with a basic ion-exchange resin.
- Filter the resin and concentrate the filtrate under vacuum to obtain the product as a clear, colorless syrup.[1]

Experimental Protocol 2: From Ketene Acetal

An alternative high-yield synthesis involves the reaction of sucrose with 1,1-dimethoxyethene.
[2]

Reaction:



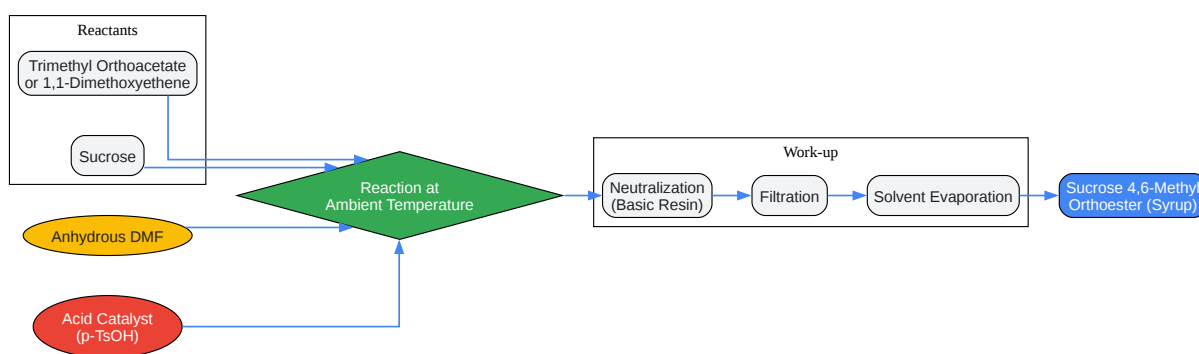
Materials:

- Sucrose
- 1,1-Dimethoxyethene
- Anhydrous Dimethylformamide (DMF)

- p-Toluenesulfonic acid or pyridinium chloride (catalyst)

Procedure:

- Dissolve sucrose in anhydrous DMF.
- Add a catalytic amount of p-toluenesulfonic acid or pyridinium chloride.
- Add 1,1-dimethoxyethene to the mixture.
- Stir the reaction at room temperature until completion, as monitored by TLC.
- Work-up of the reaction is similar to the trimethyl orthoacetate method, involving neutralization and solvent evaporation.



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Caption: General workflow for the synthesis of **Sucrose 4,6-methyl orthoester**.

Chemical Reactivity: Hydrolysis

A key chemical property of **Sucrose 4,6-methyl orthoester** is its susceptibility to mild acidic hydrolysis. This reaction cleaves the orthoester ring to yield a mixture of sucrose 4-acetate and sucrose 6-acetate. This reactivity is fundamental to its use as an intermediate in the synthesis of specific sucrose esters.

Reaction:

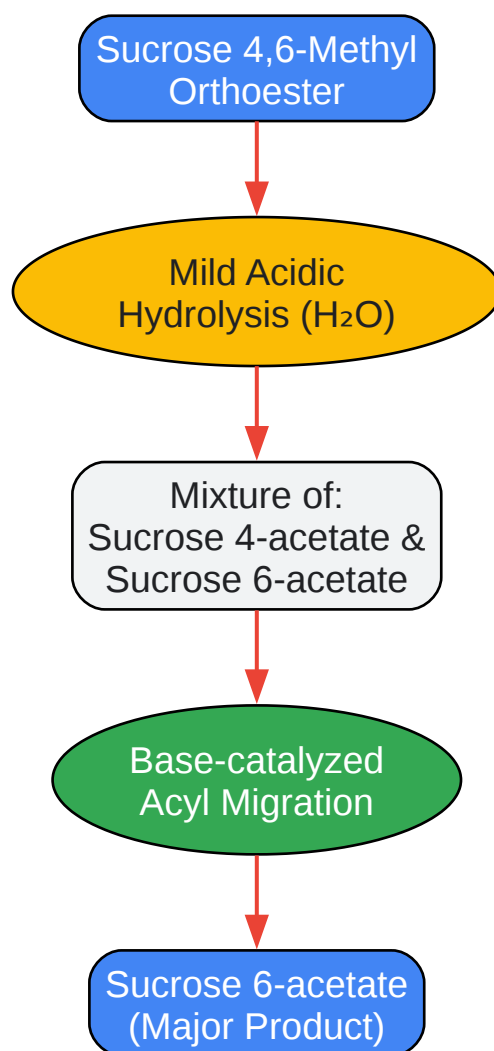


This mixture can then be treated with a base to induce acyl migration from the 4-position to the 6-position, resulting in a high yield of the thermodynamically more stable sucrose 6-acetate.[\[1\]](#)
[\[2\]](#)

Experimental Protocol 3: Hydrolysis and Acyl Migration

Procedure:

- Dissolve the **Sucrose 4,6-methyl orthoester** syrup in water. The pH of the solution will be mildly acidic (around 5).
- Stir the solution at room temperature for 1-2 hours. Monitor the hydrolysis by TLC or HPLC to observe the formation of sucrose 4-acetate and sucrose 6-acetate.[\[1\]](#)
- To facilitate acyl migration, add an organic base such as pyridine or t-butylamine to the aqueous solution.
- Continue stirring and monitor the reaction by HPLC until the desired ratio of sucrose 6-acetate is achieved.[\[1\]](#)



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